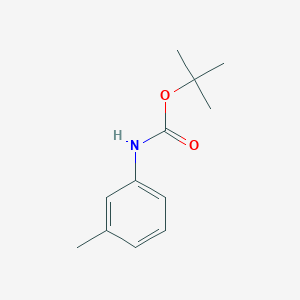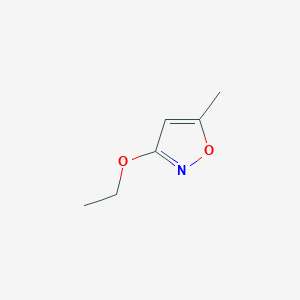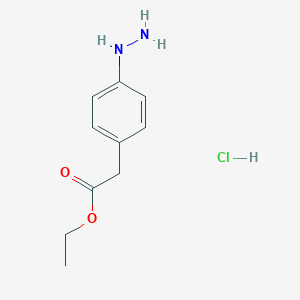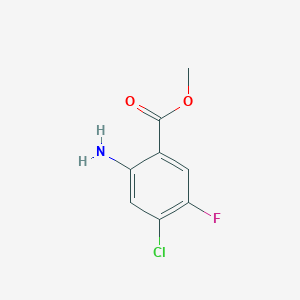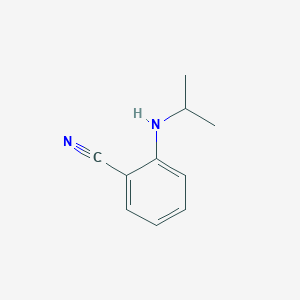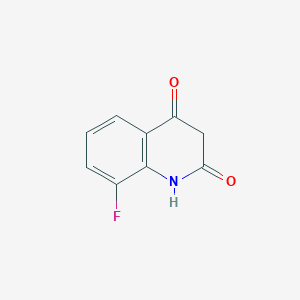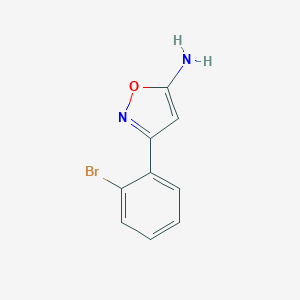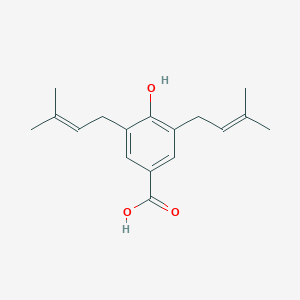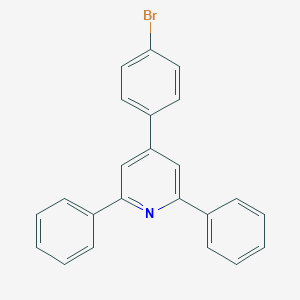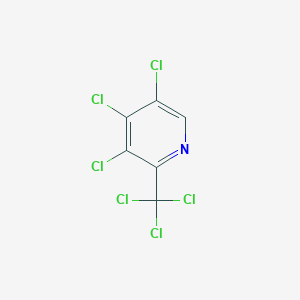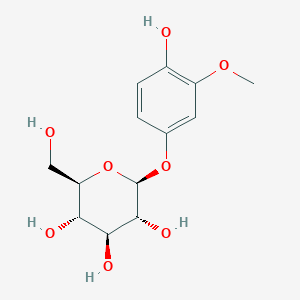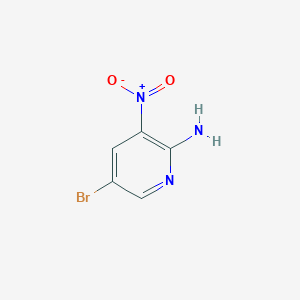
2-(3-Methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)butan-1-amine, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, 3-MMC has also been the subject of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 2-(3-Methoxyphenyl)butan-1-amine is not fully understood, but it is believed to act as a monoamine releaser, meaning that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased activity in the brain, which can produce feelings of euphoria and increased sociability.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential therapeutic applications, 2-(3-Methoxyphenyl)butan-1-amine has also been studied for its biochemical and physiological effects. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. These effects are similar to those observed with other stimulant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments is that it is relatively easy to synthesize and obtain. However, there are also limitations to its use. 2-(3-Methoxyphenyl)butan-1-amine is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the recreational use of 2-(3-Methoxyphenyl)butan-1-amine has led to concerns about its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for research on 2-(3-Methoxyphenyl)butan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration methods for 2-(3-Methoxyphenyl)butan-1-amine in these conditions. Additionally, more research is needed to understand the long-term effects of 2-(3-Methoxyphenyl)butan-1-amine use on the brain and body. Finally, there is a need for more studies on the potential risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use, particularly in the context of its recreational use.
Conclusion:
In conclusion, 2-(3-Methoxyphenyl)butan-1-amine, or 2-(3-Methoxyphenyl)butan-1-amine, is a synthetic cathinone that has potential therapeutic applications as a treatment for depression and anxiety disorders. Its mechanism of action involves the release of neurotransmitters such as serotonin and dopamine, which can produce feelings of euphoria and increased sociability. While there are advantages to using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments, there are also limitations and concerns about its potential for abuse and addiction. Further research is needed to fully understand the risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)butan-1-amine involves the reaction of 3-methoxyphenylacetone with nitroethane in the presence of a reducing agent such as aluminum amalgam or sodium borohydride. The resulting product is then reduced to the amine using hydrogen gas and a palladium catalyst. This synthesis method has been well-documented in the literature and has been used to produce 2-(3-Methoxyphenyl)butan-1-amine for research purposes.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)butan-1-amine has been investigated for its potential therapeutic applications, including as a treatment for depression and anxiety disorders. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. This suggests that 2-(3-Methoxyphenyl)butan-1-amine may have antidepressant and anxiolytic effects.
Propiedades
Número CAS |
123312-25-4 |
|---|---|
Nombre del producto |
2-(3-Methoxyphenyl)butan-1-amine |
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-9(8-12)10-5-4-6-11(7-10)13-2/h4-7,9H,3,8,12H2,1-2H3 |
Clave InChI |
BGTVYWWUXFNUTD-UHFFFAOYSA-N |
SMILES |
CCC(CN)C1=CC(=CC=C1)OC |
SMILES canónico |
CCC(CN)C1=CC(=CC=C1)OC |
Sinónimos |
2-(3-METHOXYPHENYL)BUTAN-1-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



